molecular formula C21H41N3O11 B605888 Azido-PEG9-acid CAS No. 1670249-37-2

Azido-PEG9-acid

Cat. No.: B605888
CAS No.: 1670249-37-2
M. Wt: 511.57
InChI Key: SITPDBHRMHFFHS-UHFFFAOYSA-N
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Description

Azido-PEG9-acid is a PEG molecule consisting of an azide and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . It is a non-cleavable 9 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

This compound is synthesized using a variety of functional groups . It can be used in the synthesis of PROTACs . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of this compound is C21H41N3O11 . It has a molecular weight of 511.6 g/mol . The InChIKey is SITPDBHRMHFFHS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is often used in polymer chemistry, peptide conjugation, and to attach other biomolecules .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 511.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 13 . It has a Rotatable Bond Count of 30 . The Topological Polar Surface Area is 135 Ų .

Scientific Research Applications

1. Protein PEGylation and Therapeutic Applications

Azido-PEG9-acid has been utilized in protein PEGylation, a process of attaching polyethylene glycol (PEG) chains to proteins. This method, involving the site-specific incorporation of para-azidophenylalanine into proteins, allows for the selective PEGylation of proteins for therapeutic applications (Deiters et al., 2004).

2. Dynamic Cell Adhesion and Migration

This compound derivatives, such as azido-[polylysine-g-PEG], have been used to create substrates that can dynamically control cell adhesion. This has applications in tissue motility assays, patterned coculturing, and cell shape changes (van Dongen et al., 2013).

3. Drug Delivery Systems

This compound plays a role in developing drug delivery systems, such as nanoparticles for antiviral drug delivery. This application addresses challenges like improving drug solubility and prolonging half-life in vivo (Joshy et al., 2017).

4. Synthesis of Functionalized Copolymers

The compound is used in synthesizing functionalized copolymers, which can be postfunctionalized via click chemistry for drug conjugation. This approach aids in developing efficient drug delivery vehicles (Hu et al., 2013).

5. Bioconjugation Techniques

This compound is significant in bioconjugation techniques. It has been used to synthesize heterobifunctional PEG derivatives for the conjugation of various ligands, aiding in drug targeting and delivery (Hiki & Kataoka, 2007).

6. Magnetochemistry and Magnetic Molecule Materials

In magnetochemistry, this compound derivatives have been explored for constructing magnetic molecule materials. This includes the study of ferromagnets, ferrimagnets, and antiferromagnets, highlighting its versatility in materials science (Zeng et al., 2009).

Mechanism of Action

Azido-PEG9-acid contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Safety and Hazards

Azido-PEG9-acid is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Azido-PEG9-acid is a promising compound in the field of bioconjugation chemistry due to its ability to form stable triazole linkages . It has potential applications in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N3O11/c22-24-23-2-4-28-6-8-30-10-12-32-14-16-34-18-20-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-20H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITPDBHRMHFFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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